molecular formula C44H87NO5 B13364045 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate

Cat. No.: B13364045
M. Wt: 710.2 g/mol
InChI Key: OFKZNNZLTIRWMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate involves several steps. The final step is an alkylation reaction where a secondary amine is combined with a lipid bromo ester . The general synthetic route can be summarized as follows:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate has several scientific research applications:

Mechanism of Action

The primary mechanism of action for Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate involves its role in lipid nanoparticles. These nanoparticles protect mRNA molecules and facilitate their delivery into cells by triggering receptor-mediated endocytosis . Once inside the cell, the mRNA is released into the cytoplasm, where it is translated into the target protein .

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate can be compared with other similar compounds used in lipid nanoparticles, such as:

The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA delivery, including stability and efficient cellular uptake .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecan-3-yloxyhexyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-5-9-12-15-19-25-32-41(8-4)49-43(47)36-29-24-31-38-45(39-40-46)37-30-23-18-22-28-35-44(48)50-42(33-26-20-16-13-10-6-2)34-27-21-17-14-11-7-3/h41-42,46H,5-40H2,1-4H3

InChI Key

OFKZNNZLTIRWMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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